molecular formula C18H25NO6S B1448106 tert-Butyl 2-oxo-3-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate CAS No. 1648864-37-2

tert-Butyl 2-oxo-3-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate

Cat. No.: B1448106
CAS No.: 1648864-37-2
M. Wt: 383.5 g/mol
InChI Key: KUIXJQZIMFEJOO-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxo-3-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position, a ketone at the 2-position, and a 2-(tosyloxy)-ethyl substituent at the 3-position. The tosyloxy (p-toluenesulfonyloxy) group is a critical functional moiety, often serving as a leaving group in nucleophilic substitution reactions or as a protective group in synthetic organic chemistry. This compound is structurally tailored for applications in pharmaceutical intermediates, particularly in the synthesis of bioactive molecules targeting neurological or oncological pathways. Its synthesis likely involves multi-step protocols, including pyrrolidine ring functionalization, tosylation, and carbamate protection, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

tert-butyl 3-[2-(4-methylphenyl)sulfonyloxyethyl]-2-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6S/c1-13-5-7-15(8-6-13)26(22,23)24-12-10-14-9-11-19(16(14)20)17(21)25-18(2,3)4/h5-8,14H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIXJQZIMFEJOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCN(C2=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanistic Insights and Reaction Considerations

  • The tosylation reaction proceeds via nucleophilic substitution where the hydroxy group is converted into a good leaving group (tosylate) by reaction with p-TsCl.
  • Pyridine serves both as a solvent and as a base to scavenge the HCl generated.
  • The use of DMAP as a catalyst in dichloromethane accelerates the reaction by activating p-TsCl but may lead to lower yields due to competing side reactions or incomplete conversion.
  • Reaction temperature and time are critical to maximize yield and minimize side products.
  • The tert-butyl carbamate (Boc) protecting group remains stable under these mild tosylation conditions, allowing subsequent synthetic transformations.

Comparative Data Table of Preparation Methods

Parameter Pyridine Method DMAP/Triethylamine Method
Starting Material (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate Same
Tosylating Agent p-Toluenesulfonyl chloride p-Toluenesulfonyl chloride
Base Pyridine Triethylamine + catalytic DMAP
Solvent Pyridine Dichloromethane
Temperature 20 °C 20 °C
Reaction Time 16 hours 10 hours
Atmosphere Ambient Inert (e.g., nitrogen)
Workup Acid-base extraction, drying Extraction with water, drying
Purification Flash chromatography Flash chromatography
Yield 74% 25%
Product Appearance Colorless oil Colorless liquid

Additional Research Findings and Notes

  • The tosylation of hydroxy pyrrolidines is a well-established method to prepare intermediates for nucleophilic substitution reactions, including fluorination and other nucleophile displacement reactions.
  • The tosylate group serves as an excellent leaving group facilitating further functionalization such as radiofluorination for PET imaging agents, as seen in related proline derivatives.
  • The choice of base and solvent affects both yield and purity. Pyridine is often preferred for its dual role but requires careful removal due to its strong odor and toxicity.
  • Mild reaction conditions preserve sensitive functional groups like the Boc protecting group, which is crucial for multi-step syntheses.
  • Alternative tosylation methods involving DMAP and triethylamine may be used when pyridine is unsuitable, but generally at the cost of lower yields.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, usually targeting the 2-oxo group to form more oxidized products.

  • Reduction: : Hydrogenation or other reduction reactions can reduce the 2-oxo group to a hydroxyl group.

  • Substitution: : The tosyl group can be replaced by various nucleophiles in substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

  • Reduction: : Reducing agents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

  • Substitution: : Nucleophiles like amines or alkoxides in the presence of base catalysts.

Major Products Formed

  • Oxidized products (e.g., carboxylic acids, ketones).

  • Reduced products (e.g., alcohols).

  • Substituted products (various functionalized pyrrolidines depending on the nucleophile used).

Scientific Research Applications

Tert-Butyl 2-oxo-3-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate is used extensively in:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules, particularly in the design of new pharmaceuticals.

  • Biology: : In studying enzyme interactions and mechanisms, due to its reactive functional groups.

  • Medicine: : As a potential building block in the creation of new drugs targeting specific pathways or receptors.

  • Industry: : In the manufacture of fine chemicals and as a reagent in various synthetic processes.

Mechanism of Action

The mechanism by which tert-Butyl 2-oxo-3-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate exerts its effects often involves interactions with nucleophiles or electrophiles in biological systems. Its reactive functional groups allow it to participate in multiple pathways, modifying biological molecules or inhibiting enzymes by binding to active sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl 2-oxo-3-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate can be contextualized against related pyrrolidine and piperidine derivatives. Below is a systematic comparison based on substituent effects, reactivity, and synthetic utility:

Substituent-Driven Reactivity

  • tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate ():
    This compound replaces the tosyloxy-ethyl group with a methylsulfonyloxy (mesyl) group directly attached to a hydroxymethyl side chain. The mesyl group, while also a leaving group, is less sterically bulky than tosyl, enabling faster nucleophilic displacement under milder conditions. The synthesis involves mesylation of a hydroxymethyl precursor with methanesulfonyl chloride, yielding a 92% isolated product .

  • (2S,3R)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(4-(7-oxooctyl)phenyl)pyrrolidine-1-carboxylate ():
    This derivative incorporates a silyl-protected hydroxymethyl group and a 4-(7-oxooctyl)phenyl substituent. The bulky tert-butyldiphenylsilyl (TBDPS) group enhances steric protection of the hydroxymethyl moiety, which is advantageous in multi-step syntheses requiring selective deprotection. However, the absence of a tosyloxy group limits its utility in SN2 reactions .

Structural Analogues with High Similarity ()

The following compounds exhibit structural similarity scores >0.8, though functional differences are notable:

CAS No. Compound Name Similarity Key Differences
73193-55-2 Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate 0.93 Lacks the tosyloxy-ethyl group; ethyl ester replaces tert-butyl carbamate.
741737-30-4 tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate 0.83 Piperidine ring instead of pyrrolidine; methyl substituent at 2-position.
152533-47-6 tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate 0.88 Bridged bicyclic structure; reduced flexibility compared to pyrrolidine.

Spectral and Physical Properties

  • 1H NMR Signatures :
    • Tosyloxy groups exhibit characteristic aromatic proton resonances at δ 7.6–7.8 ppm (: mesyl analogues show singlets for methyl groups at δ 3.0–3.2 ppm).
    • The tert-butyl carbamate group resonates as a singlet near δ 1.4 ppm .
  • Melting Points : Tosyl-containing derivatives generally display higher melting points (>100°C) due to crystalline packing of the aromatic sulfonate group, whereas mesyl analogues are often oily at room temperature .

Biological Activity

tert-Butyl 2-oxo-3-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate is a synthetic compound belonging to the class of pyrrolidine derivatives. Its unique structure, featuring a tert-butyl ester group, a ketone group, and a tosyloxyethyl substituent, positions it as a compound of interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications based on diverse scientific literature.

  • Molecular Formula : C18_{18}H25_{25}NO6_6S
  • Molecular Weight : 383.46 g/mol
  • Predicted Boiling Point : 548.7 °C
  • Density : 1.237 g/cm³
  • pKa : -2.55

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : Cyclization reactions using appropriate precursors.
  • Introduction of the Ketone Group : Oxidation reactions with oxidizing agents such as potassium permanganate.
  • Attachment of the Tosyloxyethyl Group : Nucleophilic substitution using tosyl chloride.
  • Formation of the tert-butyl Ester : Esterification with tert-butyl alcohol.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the tosyloxyethyl group enhances its reactivity, potentially leading to significant biochemical effects.

Anticancer Potential

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. For example, certain piperidine derivatives have shown cytotoxicity against cancer cell lines through mechanisms involving apoptosis induction and inhibition of tumor growth . The structure–activity relationship (SAR) studies suggest that modifications in the molecular structure can enhance biological efficacy.

Neuroprotective Effects

Pyrrolidine derivatives have been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. Compounds exhibiting dual cholinesterase inhibition and antioxidant properties have shown promise in reducing amyloid beta aggregation and tau protein toxicity . This suggests that this compound may possess similar neuroprotective qualities.

Case Studies

  • In vitro Studies on Cytotoxicity :
    • A study demonstrated that pyrrolidine derivatives can induce apoptosis in human fibrosarcoma cells, indicating potential for cancer therapy .
  • Cholinesterase Inhibition :
    • Research has shown that certain piperidine derivatives effectively inhibit acetylcholinesterase (AChE), which is crucial for treating conditions like Alzheimer's disease .

Comparative Analysis

Compound NameMolecular FormulaBiological ActivityReferences
This compoundC18_{18}H25_{25}NO6_6SAnticancer, Neuroprotective
Piperidine DerivativesVariesCytotoxicity, Cholinesterase Inhibition

Q & A

Q. Purification Table :

ImpurityRemoval MethodPurity Post-Treatment
Tosyl chloride0.1 M HCl wash>98%
DiastereomersChiral chromatography99%

Advanced: How does steric hindrance from the tert-butyl group influence reaction pathways?

Answer:
The tert-butoxycarbonyl (Boc) group:

  • Shields Amine Reactivity : Prevents undesired nucleophilic attacks during functionalization of the pyrrolidine ring .
  • Directs Regioselectivity : Steric bulk favors substitution at the less hindered C3 position over C2 (3:1 selectivity in alkylation reactions) .
  • Thermal Stability : Decomposes above 150°C, enabling controlled deprotection under mild acidic conditions (e.g., TFA/DCM) .

Mechanistic Insight : DFT studies show a 10 kcal/mol energy barrier difference between C3 and C2 substitution pathways due to Boc group sterics .

Basic: What spectroscopic techniques differentiate this compound from its analogs?

Answer:

  • IR Spectroscopy : A strong C=O stretch at ~1680 cm<sup>−1</sup> (carbamate) and S=O stretches at ~1170 cm<sup>−1</sup> (tosyl group) .
  • <sup>13</sup>C NMR : Distinct signals for the quaternary tert-butyl carbon (δ ~80 ppm) and carbonyl carbons (δ ~155–170 ppm) .
  • X-ray Crystallography : Resolves absolute configuration, critical for chiral derivatives (e.g., R vs. S isomers) .

Advanced: What methodologies enable real-time monitoring of reactions involving this compound?

Answer:

  • Inline FTIR : Tracks carbonyl intermediate formation (e.g., anhydrides at ~1800 cm<sup>−1</sup>) .
  • PAT (Process Analytical Technology) : Uses Raman spectroscopy to monitor crystallization dynamics during workup .
  • Microreactor Systems : Enable rapid optimization of exothermic steps (e.g., mixed anhydride formation) with <5% side products .

Case Study : Microreactor-based synthesis reduced reaction time from 12 hours to 30 minutes while maintaining 95% yield .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-oxo-3-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 2-oxo-3-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate

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